molecular formula C15H12O4 B6401234 2-Methyl-3-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1261906-86-8

2-Methyl-3-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B6401234
CAS No.: 1261906-86-8
M. Wt: 256.25 g/mol
InChI Key: YWLBWDLFWDAQSI-UHFFFAOYSA-N
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Description

2-Methyl-3-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a 2-methyl group and a 3,4-methylenedioxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3,4-methylenedioxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the condensation of heliotropin with propanal, followed by partial hydrogenation of the intermediately formed unsaturated aldehyde . Another method includes the Lewis-catalyzed reaction of 1,2-methylenedioxybenzene with methacrolein diacetate, followed by saponification of the corresponding enol acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3,4-methylenedioxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-3-(3,4-methylenedioxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Methylenedioxyphenyl)propionic acid
  • 3,4-Methylenedioxyphenylpropan-2-one
  • 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal

Uniqueness

2-Methyl-3-(3,4-methylenedioxyphenyl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-11(3-2-4-12(9)15(16)17)10-5-6-13-14(7-10)19-8-18-13/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLBWDLFWDAQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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